molecular formula C15H11F3N2O3S B10956427 Methyl 5-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate

Methyl 5-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B10956427
M. Wt: 356.3 g/mol
InChI Key: ZYSRQHVZUQCVAX-UHFFFAOYSA-N
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Description

Methyl 5-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, as well as a furan ring connected via a sulfanyl bridge. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, starting with the appropriate precursors

    Sulfanyl Bridge Formation: The sulfanyl bridge is introduced by reacting the pyridine intermediate with a thiol compound under suitable conditions.

    Furan Ring Formation: The furan ring is synthesized separately and then coupled with the pyridine-sulfanyl intermediate through a condensation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and furan rings.

    Condensation: Condensation reactions can be employed to form larger molecules or cyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and alcohols.

    Condensation Reagents: Aldehydes, ketones, and acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Methyl 5-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, the cyano and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Methyl 5-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H11F3N2O3S

Molecular Weight

356.3 g/mol

IUPAC Name

methyl 5-[[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]furan-2-carboxylate

InChI

InChI=1S/C15H11F3N2O3S/c1-8-5-12(15(16,17)18)20-13(10(8)6-19)24-7-9-3-4-11(23-9)14(21)22-2/h3-5H,7H2,1-2H3

InChI Key

ZYSRQHVZUQCVAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(O2)C(=O)OC)C(F)(F)F

Origin of Product

United States

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